3-(Chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine
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Overview
Description
3-(Chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine is an organic compound that belongs to the class of benzoxathiines. This compound features a benzene ring fused with a 1,4-oxathiine ring, which contains both oxygen and sulfur atoms. The presence of a chloromethyl group and a methyl group on the benzoxathiine ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine typically involves the reaction of 3-methyl-2,3-dihydro-1,4-benzoxathiine with chloromethylating agents. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve acidic media and moderate temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Safety measures are crucial due to the use of chloromethylating agents, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The sulfur atom in the benzoxathiine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloromethyl group or reduce the benzoxathiine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alcohols under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dechlorinated benzoxathiines and reduced benzoxathiine derivatives.
Scientific Research Applications
3-(Chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The benzoxathiine ring can interact with various enzymes and receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzene: Lacks the benzoxathiine ring and has different reactivity and applications.
3-Methyl-2,3-dihydro-1,4-benzoxathiine: Lacks the chloromethyl group, resulting in different chemical properties.
3-(Chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiole: Contains a sulfur atom in place of the oxygen in the benzoxathiine ring.
Uniqueness
3-(Chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine is unique due to the presence of both a chloromethyl group and a benzoxathiine ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications.
Properties
CAS No. |
65331-08-0 |
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Molecular Formula |
C10H11ClOS |
Molecular Weight |
214.71 g/mol |
IUPAC Name |
3-(chloromethyl)-3-methyl-2H-1,4-benzoxathiine |
InChI |
InChI=1S/C10H11ClOS/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3 |
InChI Key |
GEWYJRDYRNBBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC=C2S1)CCl |
Origin of Product |
United States |
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